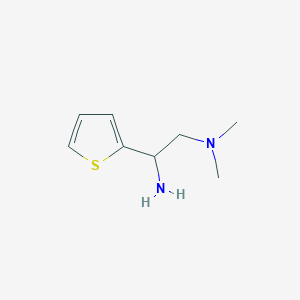
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1-carboxamide is a synthetic organic compound featuring a unique structure that combines an adamantane core with a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with a haloketone under acidic conditions.
Coupling Reaction: The final step involves coupling the thiazole derivative with the adamantane core. This can be achieved through a nucleophilic substitution reaction where the thiazole derivative reacts with an adamantane carboxylic acid chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. The adamantane core is known for its stability and ability to enhance the bioavailability of drugs, while the thiazole ring can interact with various biological targets, making it a promising candidate for the development of new therapeutics.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure and potential for functionalization.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can enhance binding affinity, while the thiazole ring can participate in hydrogen bonding and π-π interactions with target proteins or enzymes. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-adamantylamine: Shares the adamantane core but lacks the thiazole ring.
Thiazole derivatives: Compounds like thiazole-4-carboxamide, which have similar ring structures but different substituents.
Uniqueness
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1-carboxamide is unique due to the combination of the adamantane core and the thiazole ring. This structural combination provides a balance of stability and reactivity, making it a versatile compound for various applications. The presence of the chlorine atom also allows for further functionalization, enhancing its utility in synthetic chemistry and drug design.
Propiedades
Fórmula molecular |
C14H19ClN2OS |
|---|---|
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C14H19ClN2OS/c15-14-6-9-3-10(7-14)5-13(4-9,8-14)11(18)17-12-16-1-2-19-12/h9-10H,1-8H2,(H,16,17,18) |
Clave InChI |
WNCUDDADVSLBMX-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)NC(=O)C23CC4CC(C2)CC(C4)(C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol](/img/structure/B12119056.png)
![ethyl [(2Z)-2-{[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12119058.png)
![2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]-](/img/structure/B12119066.png)

![(2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12119073.png)


![6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-7,9-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12119089.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B12119098.png)
![4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B12119102.png)
![N-(3,5-dichlorophenyl)-2-{4-[(3,4-dimethylphenyl)sulfonyl]piperazinyl}acetamid e](/img/structure/B12119105.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12119113.png)

